N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)isonicotinamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-22(2)15-14(20-16(24)13-6-8-18-9-7-13)12-19-17(21-15)23-10-4-3-5-11-23/h6-9,12H,3-5,10-11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDRKIXPMFHWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=NC=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Attachment of the Dimethylamino Group: The dimethylamino group is typically introduced through alkylation reactions using dimethylamine and an alkyl halide.
Formation of the Isonicotinamide Moiety: The final step involves the coupling of the pyrimidine derivative with isonicotinic acid or its derivatives under dehydrating conditions to form the isonicotinamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Patent Literature
Several patented compounds share structural motifs with the target molecule, particularly in pyrimidine/quinoline cores and substituent patterns. Key examples include:
(a) N-(2-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-5-yl)-4-(dimethylamino)benzamide
- Core Structure: Quinoline-pyrimidine hybrid vs. pyrimidine-only core in the target compound.
- Substituents: Incorporates a cyano group, tetrahydrofuran-3-yl-oxy, and piperidin-4-ylidene acetamido side chain.
- Molecular Weight : MS (M+1) = 634 .
- Significance: The tetrahydrofuran and cyano groups may enhance solubility compared to the target compound’s isonicotinamide group.
(b) Crystalline Forms of (S,E)-4-(Dimethylamino)-N-(3-(4-(2-Hydroxy-1-Phenylethylamino)-6-Phenylfuro[2,3-D]pyrimidin-5-yl)Phenyl)But-2-Enamide
- Core Structure : Furo[2,3-D]pyrimidine vs. pyrimidine.
- Substituents: Features a phenylfuropyrimidine core and a hydroxy-phenylethylamino group.
- Significance : The furopyrimidine core and bulky phenyl groups likely reduce metabolic stability compared to the target compound’s simpler pyrimidine backbone .
(c) N-(2-(3-Cyano-6-Nitro-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-4-yl-Amino)Pyrimidin-5-yl)-4-(Dimethylamino)Benzamide
- Core Structure: Nitro-substituted quinoline-pyrimidine hybrid.
- Substituents : Nitro and tetrahydrofuran-3-yl-oxy groups.
Comparative Analysis of Substituent Effects
Functional Group Impact
- Piperidine/Piperidinylidene Groups : Present in both the target compound and Example 86, these groups may enhance binding to hydrophobic pockets in enzymes or receptors .
- Dimethylamino vs.
- Isonicotinamide vs. Benzamide : The isonicotinamide moiety in the target compound introduces a pyridine ring, which could improve π-π stacking interactions compared to simpler benzamide derivatives .
Research Implications and Limitations
While structural similarities suggest overlapping therapeutic targets (e.g., kinase inhibition), the absence of explicit pharmacological data in the provided evidence limits direct efficacy or toxicity comparisons. Further studies should prioritize:
Biological Activity
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a modulator of various cellular pathways. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H22N6O
- CAS Number : 1795297-02-7
- Molecular Weight : 302.38 g/mol
This compound features a pyrimidine core substituted with a dimethylamino group and a piperidine moiety, which are critical for its biological activity.
Research indicates that this compound may function through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Studies have demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It has been reported to cause cell cycle arrest at the G2/M phase, which is crucial for halting the proliferation of cancer cells.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The following table summarizes the IC50 values obtained from these studies:
These results suggest that the compound exhibits superior growth inhibition compared to traditional chemotherapeutics like 5-Fluorouracil.
Mechanistic Studies
Further mechanistic studies revealed that treatment with this compound resulted in a significant increase in caspase 9 levels, indicating its role in promoting apoptosis. For instance, caspase levels reached up to 27.13 ng/mL in treated MCF-7 cells compared to lower levels observed with standard treatments like Staurosporine (19.01 ng/mL) .
Case Studies
A notable case study involved the evaluation of this compound in combination with other therapeutic agents. The study aimed to assess its effectiveness as part of a multi-drug regimen for enhanced anticancer activity:
- Combination Therapy : The compound was tested alongside established agents such as paclitaxel and doxorubicin.
- Results : The combination therapy showed synergistic effects, significantly reducing tumor growth in xenograft models compared to monotherapy .
Safety Profile and Toxicity
Preliminary toxicity assessments indicated that this compound exhibited a favorable safety profile with lower toxicity against normal liver cells when compared to its effects on cancer cells . This differential toxicity enhances its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)isonicotinamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Heterocyclic core formation : Pyrimidine ring assembly via condensation of amidines with aldehydes or ketones.
- Functionalization : Sequential substitution reactions, such as Buchwald-Hartwig amination for introducing the piperidin-1-yl group and dimethylamino moiety .
- Coupling : Final coupling of the pyrimidine core with isonicotinamide using Suzuki-Miyaura or Ullmann-type cross-coupling reactions to install the nicotinamide group .
- Critical Considerations : Optimize reaction conditions (e.g., catalyst loading, temperature) to enhance yield and purity. Monitor intermediates via HPLC or LC-MS .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and connectivity. IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Elemental Analysis : Confirm stoichiometry (C, H, N, O) to rule out impurities .
Q. What are the solubility and stability profiles of the compound under laboratory conditions?
- Methodological Answer :
- Solubility : Polar solvents (e.g., DMSO, methanol) are preferred due to hydrogen-bonding interactions from the dimethylamino and amide groups. Conduct solubility tests via gravimetric analysis .
- Stability : Store at -20°C under inert atmosphere. Assess stability via accelerated degradation studies (e.g., exposure to light, heat, or oxidizing agents) with HPLC monitoring .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved for this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software for structure solution and refinement. Address twinning or disorder by adjusting refinement parameters (e.g., ADPs, occupancy factors) .
- Validation Tools : Cross-check with PLATON or CCDC databases to identify common packing motifs. Resolve contradictions (e.g., bond-length outliers) via Hirshfeld surface analysis .
Q. What strategies are effective in analyzing contradictory bioactivity data across structural analogs?
- Methodological Answer :
- SAR Studies : Compare analogs with substituent variations (e.g., piperidin-1-yl vs. pyrrolidin-1-yl). Use enzymatic assays (e.g., kinase inhibition) to quantify potency differences .
- Data Cross-Validation : Validate conflicting results with orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. cellular viability assays) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate structural changes with activity trends .
Q. How can the compound’s interaction with biological targets be experimentally validated?
- Methodological Answer :
- Biophysical Assays : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics or fluorescence polarization for kinetic analysis .
- Cellular Assays : Test dose-dependent effects on cell viability (MTT assay) and target modulation (Western blot for downstream biomarkers) .
- Structural Biology : Co-crystallize the compound with its target protein (e.g., kinase) to resolve binding modes at atomic resolution .
Q. What methodologies optimize scalability of the synthetic route for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for hazardous steps (e.g., nitration) to improve safety and yield .
- Purification : Replace column chromatography with recrystallization or trituration for cost-effective scale-up .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
